molecular formula C27H30ClN5O2 B11427072 8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11427072
M. Wt: 492.0 g/mol
InChI Key: KTGBTEYGNLUUHM-UHFFFAOYSA-N
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Description

8-[(4-Benzylpiperidin-1-yl)methyl]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structure in many biologically active molecules, including caffeine and theobromine. The presence of benzyl and chlorobenzyl groups, along with a piperidine ring, suggests it may have unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like urea and malonic acid derivatives.

    Introduction of Benzyl and Chlorobenzyl Groups: Benzylation and chlorobenzylation can be achieved using benzyl chloride and 2-chlorobenzyl chloride in the presence of a base such as sodium hydride.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where the piperidine derivative reacts with the intermediate purine compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and piperidine moieties.

    Reduction: Reduction reactions can target the chlorobenzyl group, potentially converting it to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Products may include benzaldehyde derivatives.

    Reduction: Products may include fully reduced benzyl derivatives.

    Substitution: Products may include various substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s purine core suggests potential interactions with enzymes and receptors involved in nucleotide metabolism. It could serve as a probe to study these biological pathways.

Medicine

The compound may have pharmacological properties due to its structural similarity to known bioactive purines. It could be investigated for potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione likely involves interactions with molecular targets such as enzymes or receptors. The purine core can mimic natural nucleotides, potentially inhibiting or modulating the activity of enzymes involved in nucleotide metabolism. The benzyl and chlorobenzyl groups may enhance binding affinity and specificity to these targets.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theobromine: A purine compound found in chocolate with mild stimulant effects.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.

Uniqueness

8-[(4-Benzylpiperidin-1-yl)methyl]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of a purine core with benzyl and chlorobenzyl groups, along with a piperidine ring. This structure may confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C27H30ClN5O2

Molecular Weight

492.0 g/mol

IUPAC Name

8-[(4-benzylpiperidin-1-yl)methyl]-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C27H30ClN5O2/c1-30-25-24(26(34)31(2)27(30)35)33(17-21-10-6-7-11-22(21)28)23(29-25)18-32-14-12-20(13-15-32)16-19-8-4-3-5-9-19/h3-11,20H,12-18H2,1-2H3

InChI Key

KTGBTEYGNLUUHM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)CC4=CC=CC=C4)CC5=CC=CC=C5Cl

Origin of Product

United States

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